3-Methyldodecan-1-ol
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Overview
Description
3-Methyldodecan-1-ol: is an organic compound with the molecular formula C13H28O . It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon atom. This compound is often used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Methyldodecan-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Methyldodecan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 1-bromododecane with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with formaldehyde, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-methyldodecan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyldodecan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert it to 3-methyldodecyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, H2/Pd-C.
Substitution: SOCl2, PBr3 (phosphorus tribromide).
Major Products Formed:
Oxidation: 3-Methyldodecanal (aldehyde), 3-Methyldodecanoic acid (carboxylic acid).
Reduction: 3-Methyldodecane (alkane).
Substitution: 3-Methyldodecyl chloride (alkyl halide).
Scientific Research Applications
Chemistry: 3-Methyldodecan-1-ol is used as an intermediate in organic synthesis, particularly in the production of surfactants, lubricants, and plasticizers.
Biology: In biological research, it is used to study the effects of fatty alcohols on cell membranes and metabolic processes.
Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of bioactive compounds and as a solvent in drug formulation.
Industry: Industrially, this compound is used in the manufacture of detergents, emulsifiers, and other specialty chemicals.
Comparison with Similar Compounds
1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the methyl group at the third carbon.
3-Methylundecan-1-ol: Similar structure but with a shorter carbon chain.
2-Methyldodecan-1-ol: The methyl group is attached to the second carbon instead of the third.
Uniqueness: 3-Methyldodecan-1-ol is unique due to the position of the methyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural difference can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
3-methyldodecan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXXGASVJRBDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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